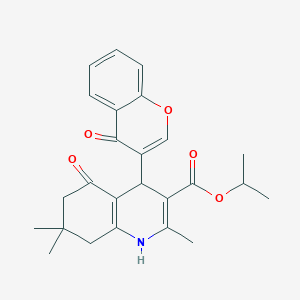

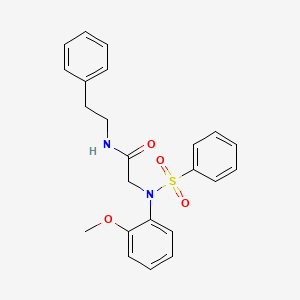

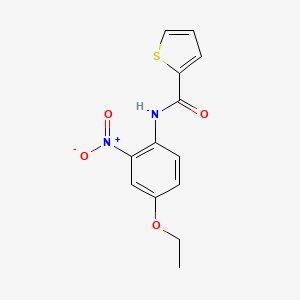

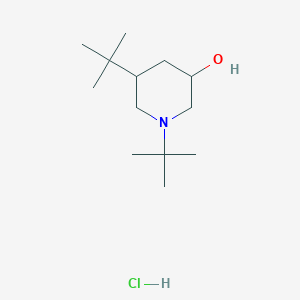

![molecular formula C24H15N3O2 B5071231 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5071231.png)

1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

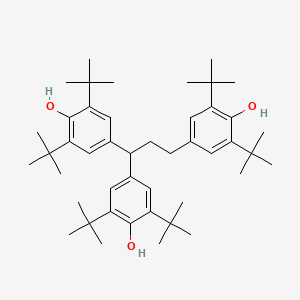

1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline, also known as NPBQ, is a heterocyclic organic compound that belongs to the family of quinolines. It is a highly potent and selective inhibitor of protein kinase C (PKC), which is a family of enzymes that play a crucial role in various cellular processes such as cell proliferation, differentiation, and survival. PKC has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, NPBQ has attracted considerable attention as a potential therapeutic agent for these diseases.

Mécanisme D'action

1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline exerts its pharmacological effects by specifically targeting and inhibiting PKC. PKC is a key signaling molecule that regulates various cellular processes by phosphorylating target proteins. 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline binds to the catalytic domain of PKC and prevents its activation, leading to the inhibition of downstream signaling pathways. This, in turn, results in the suppression of cell proliferation, induction of apoptosis, and modulation of glucose metabolism.

Biochemical and physiological effects:

1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In addition, 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has been reported to improve glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved glucose tolerance and insulin sensitivity. Furthermore, 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has been shown to reduce oxidative stress and inflammation in the brain, which are key pathological features of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline is its high selectivity for PKC, which minimizes off-target effects and reduces toxicity. Moreover, 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has a long half-life and good bioavailability, which makes it an attractive candidate for clinical development. However, one of the limitations of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline is its poor solubility in aqueous media, which may affect its pharmacokinetics and bioactivity. Additionally, the synthesis of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline is relatively complex and requires specialized equipment and expertise.

Orientations Futures

There are several future directions for the research and development of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline. One of the areas of interest is the identification of novel PKC isoforms that are involved in specific disease processes and the development of isoform-selective inhibitors. Another direction is the optimization of the pharmacokinetic properties of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline, such as solubility, stability, and bioavailability, to enhance its therapeutic potential. Furthermore, the combination of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline with other anticancer agents or antidiabetic drugs may provide synergistic effects and improve treatment outcomes. Finally, the evaluation of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline in clinical trials for various diseases is warranted to determine its safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline involves the condensation of 4-nitrobenzaldehyde, 3-pyridinecarboxaldehyde, and 2-aminobenzo[f]quinoline in the presence of a suitable catalyst. The reaction is carried out under reflux in a solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization or column chromatography.

Applications De Recherche Scientifique

1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Moreover, 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has been reported to protect against neuronal damage and cognitive impairment in animal models of Alzheimer's disease and Parkinson's disease.

Propriétés

IUPAC Name |

1-(4-nitrophenyl)-3-pyridin-3-ylbenzo[f]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O2/c28-27(29)19-10-7-17(8-11-19)21-14-23(18-5-3-13-25-15-18)26-22-12-9-16-4-1-2-6-20(16)24(21)22/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDUSOVDHHPVID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CN=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1-phenyl-1H-pyrazole](/img/structure/B5071156.png)

![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5071163.png)

![3-({[(4-bromophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5071171.png)

![2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5071178.png)

![2-[(2,5-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5071187.png)

![1,2,3,4-tetrahydro-9-acridinyl[2-(1,2,3,4-tetrahydro-9-acridinylamino)ethyl]amine](/img/structure/B5071204.png)

![5-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5071207.png)

![N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B5071209.png)